2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,5-dioxopyrrolidin-1-yl moiety linked via an acetamide bridge to an ethyl group substituted with a 4-(pyridin-3-yl)-1H-pyrazol-1-yl ring.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-14(11-21-15(23)3-4-16(21)24)18-6-7-20-10-13(9-19-20)12-2-1-5-17-8-12/h1-2,5,8-10H,3-4,6-7,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVLWLSURRRBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions.
Mode of Action
The compound acts by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition disrupts the normal flow of calcium ions, leading to changes in cellular functions that depend on calcium signaling.
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes . It shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds
Result of Action
The inhibition of Cav 1.2 channels by this compound leads to a decrease in calcium influx, which can affect various cellular functions. In the context of neurological disorders like epilepsy, this action can help to reduce the frequency and severity of seizures. The compound has shown potent anticonvulsant properties in animal seizure models.
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic molecule that has attracted attention for its potential biological activities. Its structure includes a dioxopyrrolidine moiety and a pyridinyl-pyrazole component, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 327.34 g/mol
- CAS Number : 2097922-98-8
Synthesis
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The synthetic routes often include:
- Formation of the dioxopyrrolidine framework.
- Attachment of the pyridinyl and pyrazole groups through nucleophilic substitution reactions.
- Final acetamide formation.
Anticancer Activity
Recent studies have indicated that compounds containing the dioxopyrrolidine structure exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research shows that these compounds can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
Enzyme Inhibition
The sulfonamide group present in related compounds has been shown to act as an enzyme inhibitor. This mechanism is crucial in drug design for targeting specific enzymes involved in disease processes. The compound's structural features suggest it may similarly inhibit enzymes critical in metabolic pathways or disease states .
Monoclonal Antibody Production
A related study highlighted that similar compounds could enhance monoclonal antibody production in recombinant Chinese hamster ovary cells. This effect was attributed to improved cell metabolism and increased ATP levels during production processes, suggesting potential applications in biopharmaceutical manufacturing .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the anticancer effects on various cell lines | Induced apoptosis and inhibited proliferation in multiple cancer types |
| Monoclonal Antibody Production | Assess impact on antibody yield | Increased yield and altered glycosylation patterns in produced antibodies |
The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is likely mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may bind to active sites of enzymes, preventing substrate access and subsequent reactions.
- Modulation of Cell Signaling Pathways : Alterations in signaling pathways can lead to reduced cell proliferation and increased apoptosis.
- Enhanced Cellular Metabolism : By improving energy utilization, the compound may support higher yields in biotechnological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
| Compound Name | Key Substituents | Structural Differences vs. Target Compound |
|---|---|---|
| (S)-2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)... | Difluoromethyl-pyrazole, indazolyl-pyridine | Bulkier indazolyl-pyridine core; fluorinated groups |
| N-[(1,4-Diphenyl-1H-pyrazol-3-yl)(2-hydroxynaphthalen-1-yl)methyl]acetamide | Hydroxynaphthyl, diphenylpyrazole | No dioxopyrrolidinyl; naphthyl group instead of pyridinyl |
- Pyrazole Substitutions : The target compound’s 4-(pyridin-3-yl)pyrazole group contrasts with difluoromethyl-pyrazole () and diphenylpyrazole (). Fluorinated groups enhance lipophilicity and metabolic stability, whereas pyridinyl substituents may improve solubility and target binding via basic nitrogen .
- Acetamide Linker : All compounds share an acetamide backbone, but the target’s ethyl spacer between pyrazole and acetamide provides conformational flexibility compared to the rigid hydroxynaphthyl group in .
Physicochemical Properties (Hypothetical Analysis)
| Property | Target Compound | (S)-2-(3,5-Bis(difluoromethyl)-1H...) | N-[(1,4-Diphenyl-1H-pyrazol-3-yl)... |
|---|---|---|---|
| logP | Moderate (pyridinyl enhances polarity) | High (fluorine increases lipophilicity) | High (naphthyl and phenyl groups) |
| Solubility | Aqueous solubility likely moderate | Low (fluorinated groups reduce solubility) | Very low (hydrophobic substituents) |
| Hydrogen Bonding | High (dioxopyrrolidinyl, pyridinyl N) | Moderate (fluorine poor H-bond acceptor) | Low (hydroxynaphthyl only) |
- The target’s dioxopyrrolidinyl group enhances polarity compared to fluorinated or purely aromatic analogues, suggesting better aqueous solubility .
Q & A
Q. Characterization Techniques :
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
While specific safety data for this compound is limited, analogous acetamides with pyrrolidinone/pyrazole motifs require:
- PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis.
- Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the dioxopyrrolidinone moiety .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
Methodological Answer:
DoE reduces trial-and-error approaches by systematically varying parameters:
- Key factors : Temperature, catalyst loading, solvent polarity, and reaction time .
- Statistical tools : Use fractional factorial designs to identify critical variables. For example, a 2^4–1 design (16 experiments) can optimize yield while minimizing costs .
- Case Study : In pyrazole-acetamide syntheses, NaHSO4-SiO2 catalyst concentration and temperature (80–100°C) were Pareto-optimal for >85% yield .
Advanced: How can computational methods predict reaction pathways and selectivity?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and transition-state modeling:
- Reaction Path Search : Identify low-energy pathways for pyrrolidinone ring formation .
- Solvent Effects : COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. THF) .
- Case Study : ICReDD’s workflow integrates computed activation energies with robotic experimentation, reducing optimization time by 70% for similar heterocycles .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Orthogonal Assays : Compare results from enzyme inhibition, cell viability, and binding assays .
- Purity Thresholds : Ensure ≥95% purity (via HPLC) to exclude confounding effects from byproducts .
- Molecular Docking : Use AutoDock or Schrödinger to validate target engagement (e.g., kinase ATP-binding pockets) .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Pyrazole and pyrrolidinone groups are prone to hydrolysis at extremes .
- Plasma Stability : Exposure to human plasma (37°C, 1–24 hrs) to assess esterase-mediated breakdown .
- Thermogravimetric Analysis (TGA) : Determine thermal degradation thresholds for storage .
Advanced: How to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify pyridine/pyrazole substituents (e.g., electron-withdrawing groups) and test activity .
- Pharmacophore Mapping : Tools like MOE or Discovery Studio to identify critical hydrogen-bonding motifs .
- Case Study : In related pyrazolylacetamides, methyl groups at pyridin-3-yl enhanced kinase inhibition by 3-fold .
Basic: What spectroscopic techniques confirm the compound’s regioselectivity in pyrazole functionalization?
Methodological Answer:
- 1H NMR : Diagnostic peaks for pyrazole C-H protons (δ 6.5–7.5 ppm) and ethyl spacer (δ 3.5–4.0 ppm) .
- NOESY : Detect spatial proximity between pyridinyl and pyrrolidinone protons to confirm regiochemistry .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation : Introduce HCl or sodium salts via reaction with acidic/basic functional groups .
- Surfactant Micelles : Polysorbate-80 or Cremophor EL for cell-based studies .
Advanced: What in silico tools predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET Predictors : SwissADME or pkCSM to estimate CYP450 metabolism and hepatotoxicity .
- Metabolite Identification : Use GLORY or Meteor Nexus to simulate Phase I/II transformations (e.g., pyrrolidinone ring oxidation) .
- Case Study : Pyrazole N-dealkylation is a common metabolic pathway requiring structural mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
